![molecular formula C10H14N2O2 B6256131 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid CAS No. 1267142-44-8](/img/no-structure.png)

2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

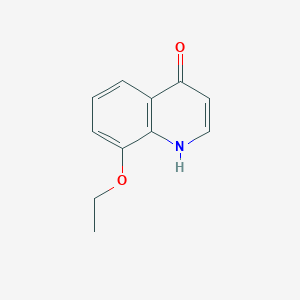

The compound “2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid” is a derivative of imidazo[1,2-a]pyridine . It is a complex organic compound that contains an imidazo[1,2-a]pyridine ring which is a bicyclic compound containing a pyridine ring fused to an imidazole ring .

Molecular Structure Analysis

The molecular structure of “2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid” includes an imidazo[1,2-a]pyridine ring, which is a bicyclic compound containing a pyridine ring fused to an imidazole ring . The compound also contains a methyl group and an acetic acid group attached to the imidazo[1,2-a]pyridine ring .Physical And Chemical Properties Analysis

The compound “2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid” is a powder at room temperature . It has a molecular weight of 230.69 . The compound is stable under normal conditions .Applications De Recherche Scientifique

Medicinal Chemistry

Imidazopyridines, including our compound of interest, have a structural resemblance to purines, which has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions .

GABA A Receptor Modulation

The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . This makes them potential candidates for the development of drugs for neurological disorders.

Proton Pump Inhibitors

Imidazopyridines have been found to act as proton pump inhibitors . This suggests that they could be used in the treatment of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.

Aromatase Inhibitors

Some imidazopyridines have been found to act as aromatase inhibitors . This implies potential applications in the treatment of estrogen-responsive cancers, such as certain types of breast cancer.

Anti-inflammatory Agents

Imidazopyridines have also been found to have anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.

Anticancer Agents

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells . This suggests potential applications in cancer treatment.

Enzyme Inhibitors

Imidazopyridines can act as inhibitors for various enzymes involved in carbohydrate metabolism . This suggests potential applications in the treatment of metabolic disorders.

Optoelectronic Devices

Imidazopyridines have shown promise in the field of materials science, particularly in the development of optoelectronic devices . This suggests potential applications in the electronics industry.

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid involves the synthesis of the imidazo[1,2-a]pyridine ring system followed by the introduction of the acetic acid moiety.", "Starting Materials": [ "2-methylpyridine", "formaldehyde", "ammonium acetate", "acetic anhydride", "sodium hydroxide", "chloroacetic acid" ], "Reaction": [ "Condensation of 2-methylpyridine with formaldehyde and ammonium acetate to form 2-methylimidazo[1,2-a]pyridine", "Bromination of 2-methylimidazo[1,2-a]pyridine with bromine and sodium hydroxide to form 2-bromo-2-methylimidazo[1,2-a]pyridine", "Reduction of 2-bromo-2-methylimidazo[1,2-a]pyridine with sodium borohydride to form 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine", "Esterification of 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine with chloroacetic acid and sodium hydroxide to form 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid" ] } | |

Numéro CAS |

1267142-44-8 |

Nom du produit |

2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid |

Formule moléculaire |

C10H14N2O2 |

Poids moléculaire |

194.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.